3-(2-Chloro-phenyl)-3-oxo-propionamide
Description
Properties
Molecular Formula |
C9H8ClNO2 |
|---|---|
Molecular Weight |
197.62 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-3-oxopropanamide |
InChI |
InChI=1S/C9H8ClNO2/c10-7-4-2-1-3-6(7)8(12)5-9(11)13/h1-4H,5H2,(H2,11,13) |
InChI Key |
GSOKYIKTKYGWFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(=O)N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with 3-(2-Chloro-phenyl)-3-oxo-propionamide but differ in substitution patterns or additional functional groups:
Table 1: Structural Comparison
Key Observations:
Physicochemical Properties
Table 4: Key Physicochemical Properties
- Ortho vs.
Q & A
Basic: What are the common synthetic routes for 3-(2-Chloro-phenyl)-3-oxo-propionamide, and how are intermediates characterized?
Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, methyl 3-(2-chlorophenyl)-3-oxo-propanoate (CAS 205985-98-4) serves as a key intermediate, synthesized via esterification of the corresponding propionic acid derivative . Intermediate characterization involves 1H/13C NMR to confirm the ester group and ketone moiety, alongside FT-IR to validate carbonyl stretches (C=O at ~1700 cm⁻¹) . Purity is assessed via HPLC (≥98% by area normalization) .
Advanced:
Optimizing reaction conditions (e.g., solvent polarity, catalyst loading) can enhance yields. For instance, using microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating . Advanced characterization employs LC-MS/MS to detect trace impurities and X-ray crystallography to resolve stereochemical ambiguities in crystalline intermediates .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- 1H NMR : Signals at δ 7.3–7.5 ppm (aromatic protons) and δ 3.2–3.5 ppm (amide NH) confirm the 2-chlorophenyl and propionamide groups .
- 13C NMR : Peaks at ~200 ppm (ketone C=O) and ~170 ppm (amide C=O) validate the 3-oxo-propionamide backbone .
- HRMS : Exact mass ([M+H]+ = 226.0372) ensures molecular formula alignment (C9H7ClNO2) .
Advanced:
Solid-state NMR elucidates polymorphism, while 2D-COSY and NOESY map spatial interactions between the chlorophenyl ring and amide group, critical for structure-activity studies .
Basic: What are the documented biological activities of this compound derivatives?
Answer:
Derivatives exhibit enzyme inhibition (e.g., COX-2) and receptor modulation (e.g., ORL-1 ligands in nociception) . For example, chloro-phenyl propionamides show IC50 values of 0.8–2.3 µM against inflammatory targets in vitro .
Advanced:
Mechanistic studies using molecular docking (e.g., AutoDock Vina) reveal hydrogen bonding between the amide group and enzyme active sites. In vivo pharmacokinetics (e.g., t1/2 = 4.2 hrs in murine models) highlight metabolic stability challenges due to hepatic oxidation .
Basic: How should researchers handle this compound to ensure safety and stability?
Answer:
- Storage : Under inert gas (N2) at –20°C to prevent hydrolysis .
- PPE : Nitrile gloves, lab coat, and safety goggles are mandatory. PAC-1 exposure limit: 2.1 mg/m³ .
- Spill Management : Absorb with diatomaceous earth; avoid aqueous rinsing to prevent contamination .
Advanced:
Stability under photolytic stress (e.g., 254 nm UV light) reveals 15% degradation over 72 hrs, necessitating amber vials for long-term storage. Accelerated stability studies (40°C/75% RH) predict a shelf life of 18 months .
Basic: How can researchers address contradictory data in solubility or bioactivity studies of this compound?
Answer:
Contradictions often arise from solvent polarity (e.g., solubility ranges from 12 mg/mL in DMSO to <0.1 mg/mL in H2O) . Validate via standardized protocols (OECD 105) and report solvent dielectric constants.
Advanced:
Employ Design of Experiments (DoE) to isolate variables (e.g., pH, temperature). For bioactivity conflicts, use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement . Meta-analyses of IC50 data (n ≥ 3 replicates) reduce Type I/II errors .
Advanced: What computational strategies predict the metabolic pathways of this compound?
Answer:
- In silico tools : SwissADME predicts Phase I metabolism (hydroxylation at C3) and Phase II glucuronidation .
- MD Simulations : Reveal CYP450 binding affinities; chloro-phenyl orientation impacts oxidation rates (kcat = 0.12 s⁻¹) .
- Metabolite ID : Use UHPLC-QTOF with fragmentation libraries (m/z 242 → 226 for dechlorinated metabolites) .
Advanced: How does structural modification of the chloro-phenyl group affect pharmacological activity?
Answer:
- Electron-Withdrawing Groups (e.g., NO2 at meta position): Increase potency (IC50 ↓30%) but reduce solubility .
- Ring Expansion (e.g., benzodioxole): Enhances blood-brain barrier penetration (logBB = 0.8 vs. 0.2 for parent compound) .
- Isosteric Replacement : Replacing Cl with F improves metabolic stability (t1/2 ↑2.5×) but reduces target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
